2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-bromo-5-(prop-2-enylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQJOLXYVCEMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves the bromination of 5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation or reduction, leading to different derivatives.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different sulfamoyl derivatives .
Scientific Research Applications
2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The bromine atom and the sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Sulfamoyl-Substituted Analogs
*Calculated based on molecular formula.
Key Observations :
- Hydrogen-Bonding Capacity : Sulfamoyl groups (-SO₂NH-R) participate in hydrogen bonding, critical for crystal packing and molecular recognition. Cyclopropylsulfamoyl derivatives exhibit lower pKa values (~2.33), suggesting stronger acidity compared to other analogs, which could enhance solubility in aqueous environments .
Halogenated Benzoic Acid Derivatives
Substitution patterns on the aromatic ring significantly impact physicochemical properties:
Table 2: Halogenated Benzoic Acid Analogs
Key Observations :
- Electronic Effects : The electron-withdrawing trifluoromethyl group (-CF₃) in 2-Bromo-5-(trifluoromethyl)benzoic acid enhances acidity and stabilizes negative charges, making it a stronger acid than the propenylsulfamoyl analog .
- Halogen Diversity : Replacing bromine with iodine (as in 5-Bromo-2-iodobenzoic acid) increases molecular weight and polarizability, which may affect crystallographic density and reactivity in cross-coupling reactions .
Discontinued and Niche Analogs
These compounds highlight the importance of substituent optimization in drug development.
Biological Activity
2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is an intriguing compound in the field of medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a sulfamoyl group, and a benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 320.16 g/mol . The structural characteristics contribute significantly to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Bromine Atom | Enhances binding affinity via halogen bonding |
| Sulfamoyl Group | Facilitates hydrogen bonding with target proteins |
| Benzoic Acid Moiety | Provides a platform for interaction with biomolecules |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or activator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Interaction with Molecular Targets
- Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases associated with cancer cell proliferation.
- Binding Affinity : The bromine atom enhances binding through halogen interactions, while the sulfamoyl group allows for critical hydrogen bonds with target proteins.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity, making it a candidate for treating infections caused by resistant strains of bacteria. Studies have demonstrated its effectiveness against various pathogens, although specific mechanisms remain under investigation.
Anticancer Activity
The compound has been explored for its anticancer properties. It has been observed to inhibit growth in cancer cell lines by targeting specific signaling pathways associated with cell survival and proliferation.
Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that this compound could reverse transformed phenotypes in cancer cell lines by inhibiting growth under anchorage-independent conditions. This suggests its potential utility in cancer therapy.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 2-Bromo-5-(furan-2-yl)methylsulfamoyl]benzoic acid | Low | Moderate |
| 2-Bromo-5-(isopropylamino)sulfonyl]benzoic acid | High | Moderate |
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : Effective against resistant bacterial strains.
- Cancer Cell Growth Inhibition : Demonstrated ability to inhibit growth in various cancer cell lines.
- Mechanistic Insights : Binding studies indicate significant interactions with key enzymes involved in cell signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a bromobenzoic acid precursor. For example, coupling 2-bromo-5-aminobenzoic acid with prop-2-en-1-ylsulfamoyl chloride under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by slow warming to room temperature. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Monitoring reaction progress with TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) ensures minimal byproducts .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm the presence of the sulfamoyl group (δ ~3.5 ppm for –NH– protons, split due to coupling with the allyl group) and bromine-induced deshielding on the aromatic ring.
- HPLC-MS : Employ a C18 column (acetonitrile/0.1% formic acid gradient) to verify purity (>95%) and molecular ion peaks ([M+H]+ ~332 m/z).
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages within ±0.3% .
Q. What solvent systems are compatible with this compound for in vitro biological assays?
- Methodological Answer : The compound exhibits moderate solubility in DMSO (up to 50 mM) and ethanol (10–15 mM). For aqueous buffers (e.g., PBS), prepare a DMSO stock solution (10 mM) and dilute to ≤1% DMSO to avoid cytotoxicity. Sonication (30 sec, 40 kHz) enhances dissolution in polar solvents .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the sulfamoyl group’s conformation?
- Methodological Answer : Crystallize the compound via slow evaporation (e.g., methanol/dichloromethane) and collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine the structure with SHELXL (v.2018), applying anisotropic displacement parameters for non-H atoms. Hydrogen-bonding networks (e.g., between the sulfamoyl –NH and benzoic acid –COOH) can be analyzed using ORTEP-3 for graphical representation .
Q. What computational strategies predict this compound’s binding affinity to target enzymes (e.g., α-glucosidase)?
- Methodological Answer : Perform molecular docking with AutoDock Vina :
Prepare the ligand (protonated at physiological pH) and receptor (PDB ID: 2ZE0 for α-glucosidase) using AutoDockTools.
Define a grid box (20 × 20 × 20 Å) centered on the active site.
Run 20 docking simulations; cluster results by RMSD ≤2.0 Å.
Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 2 directs electrophilic substitution to position 4 (para to sulfamoyl). DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. Experimental validation involves reacting the compound with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) and analyzing products via LC-MS .
Q. How can conflicting NMR and crystallographic data on hydrogen bonding be reconciled?
- Methodological Answer : If NMR suggests intramolecular H-bonding (e.g., –NH⋯O=C–), while crystallography shows intermolecular bonds, conduct variable-temperature NMR (VT-NMR) in DMSO-d6. Reduced chemical shift differences at higher temperatures (e.g., 60°C) indicate dynamic intramolecular interactions. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
